N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide
Description
N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopentyl group, a fluorophenyl group, and a dioxothiane ring, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO3S/c20-17-5-3-4-15(14-17)8-11-21(18-6-1-2-7-18)19(22)16-9-12-25(23,24)13-10-16/h3-5,14,16,18H,1-2,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONLZHIUATWDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCC2=CC(=CC=C2)F)C(=O)C3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Dioxothiane Ring: The dioxothiane ring can be synthesized through the reaction of a suitable thioether with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentylamine and an appropriate leaving group, such as a halide or tosylate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction, using 3-fluorobenzoyl chloride and an aluminum chloride catalyst.
Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired this compound. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized for higher yields and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to increase reaction efficiency.
Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiane ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halides, tosylates, aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Pharmacology: The compound’s unique structure allows it to interact with biological targets, making it useful for studying drug-receptor interactions.
Materials Science: Its chemical properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Biological Research: It can serve as a tool for probing biological pathways and mechanisms, aiding in the understanding of complex biological systems.
Mechanism of Action
The mechanism by which N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide: Similar structure but with a different position of the fluorine atom.
N-cyclopentyl-N-[2-(3-chlorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide: Chlorine substituent instead of fluorine.
N-cyclopentyl-N-[2-(3-methylphenyl)ethyl]-1,1-dioxothiane-4-carboxamide: Methyl group instead of fluorine.
Uniqueness
N-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-1,1-dioxothiane-4-carboxamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the dioxothiane ring also adds to its distinctiveness, providing unique chemical properties that can be leveraged in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
